2-Amino-4,5-dimethylfuran-3-carbonitrile 2-Amino-4,5-dimethylfuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 5117-88-4
VCID: VC21279833
InChI: InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
SMILES: CC1=C(OC(=C1C#N)N)C
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

2-Amino-4,5-dimethylfuran-3-carbonitrile

CAS No.: 5117-88-4

Cat. No.: VC21279833

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4,5-dimethylfuran-3-carbonitrile - 5117-88-4

Specification

CAS No. 5117-88-4
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 2-amino-4,5-dimethylfuran-3-carbonitrile
Standard InChI InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
Standard InChI Key ACHDPRAJHGRGDC-UHFFFAOYSA-N
SMILES CC1=C(OC(=C1C#N)N)C
Canonical SMILES CC1=C(OC(=C1C#N)N)C

Introduction

Chemical Structure and Basic Properties

2-Amino-4,5-dimethylfuran-3-carbonitrile is a furan derivative with two methyl groups at positions 4 and 5, an amino group at position 2, and a carbonitrile (cyano) group at position 3. The compound has the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . The presence of the amino group and nitrile functionality on the furan ring creates a scaffold with distinctive chemical properties and reactivity patterns.

Structural Identification

The compound can be identified through several standard nomenclature systems and identifiers as shown in Table 1:

ParameterValue
IUPAC Name2-Amino-4,5-dimethylfuran-3-carbonitrile
CAS Number5117-88-4
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
MDL NumberMFCD00274264
SMILESCC1=C(C)C(C#N)=C(N)O1
InChI1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
InChI KeyACHDPRAJHGRGDC-UHFFFAOYSA-N

Table 1: Structural identifiers of 2-Amino-4,5-dimethylfuran-3-carbonitrile

Physical Properties

The physical properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile provide important information for its handling, purification, and application in research settings. The compound typically appears as a solid at room temperature with specific physical characteristics.

Key Physical Parameters

PropertyValue
Physical StateSolid
Melting Point163-169°C (literature value)
Boiling PointNot clearly reported in available literature
AppearanceTypically a crystalline solid
SolubilitySlightly soluble in chloroform and methanol

Table 2: Physical properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile

Synthesis Methods

While the search results don't provide specific synthesis methods for 2-Amino-4,5-dimethylfuran-3-carbonitrile, there are general approaches that can be inferred from related compounds and typical heterocyclic synthesis strategies.

Chemical Reactivity

The chemical reactivity of 2-Amino-4,5-dimethylfuran-3-carbonitrile is largely determined by its functional groups. The presence of the amino group and nitrile functionality, combined with the furan ring system, creates multiple sites for potential chemical transformations.

Reactivity Patterns

  • Amino Group Reactivity:

    • Can participate in nucleophilic substitution reactions

    • Potential for acylation, alkylation, and other transformations typical of primary amines

    • May serve as a nucleophile in various condensation reactions

  • Nitrile Group Reactivity:

    • Susceptible to hydrolysis to form carboxylic acids or amides

    • Can undergo reduction to form primary amines

    • Potential participation in cycloaddition reactions

  • Furan Ring Reactivity:

    • The furan ring can participate in electrophilic aromatic substitution reactions

    • Potential for Diels-Alder reactions as a diene

    • Susceptibility to ring-opening reactions under certain conditions

Hazard StatementDescriptionSignal Word
H302Harmful if swallowedWarning
H312Harmful in contact with skinWarning
H332Harmful if inhaledWarning

Table 3: GHS hazard classifications for 2-Amino-4,5-dimethylfuran-3-carbonitrile

Comparison with Related Compounds

Comparing 2-Amino-4,5-dimethylfuran-3-carbonitrile with structurally related compounds provides insight into the influence of structural variations on properties and reactivity.

Comparison with 2-Amino-4,5-dimethylthiophene-3-carbonitrile

A particularly relevant comparison can be made with 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS: 4651-94-9), which differs only in that it contains a thiophene ring instead of a furan ring.

Property2-Amino-4,5-dimethylfuran-3-carbonitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile
Molecular FormulaC₇H₈N₂OC₇H₈N₂S
Molecular Weight136.15 g/mol152.22 g/mol
Melting Point163-169°C90-91°C
Ring SystemFuran (oxygen-containing)Thiophene (sulfur-containing)
Electronic PropertiesLess aromatic than thiophene analogueMore aromatic than furan analogue
ReactivityMore reactive toward electrophiles at C-2 and C-5Different reactivity profile due to sulfur atom

Table 4: Comparison between 2-Amino-4,5-dimethylfuran-3-carbonitrile and its thiophene analogue

The replacement of the oxygen atom with sulfur alters the electronic distribution within the ring, affecting properties such as aromaticity, dipole moment, and chemical reactivity. The thiophene derivative has a lower melting point and different solubility characteristics compared to the furan analogue.

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